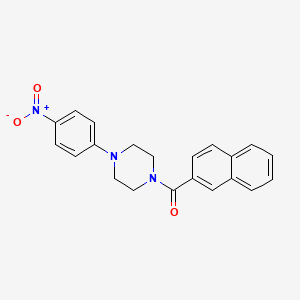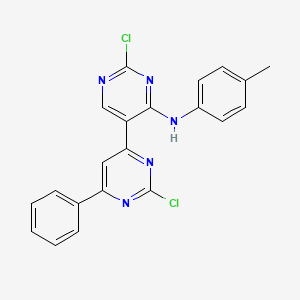![molecular formula C22H28ClNO5 B5178432 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as JNJ-7925476 and is a selective dopamine D4 receptor antagonist.
作用机制
The mechanism of action of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is not fully understood. However, it is known to selectively bind to dopamine D4 receptors, which are primarily found in the prefrontal cortex and limbic system of the brain. By blocking these receptors, the compound may modulate the activity of dopamine in these areas, which can have a potential impact on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a potential impact on various neurological and psychiatric disorders by selectively blocking dopamine D4 receptors. This can potentially modulate the activity of dopamine in the brain, which can have an impact on various physiological processes such as mood regulation, attention, and cognitive function.
实验室实验的优点和局限性
One of the advantages of using 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate in lab experiments is its selective binding to dopamine D4 receptors. This allows for more targeted research on the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations is the complex synthesis process, which can make it difficult to obtain the compound in large quantities.
未来方向
There are several future directions for research on 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate. One potential direction is to further investigate its potential therapeutic applications for various neurological and psychiatric disorders. Another direction is to study its potential impact on other physiological processes beyond dopamine modulation. Additionally, research can be conducted to optimize the synthesis process and increase the yield of the compound for further research.
In conclusion, this compound is a promising compound that has potential therapeutic applications for various neurological and psychiatric disorders. Its selective binding to dopamine D4 receptors allows for targeted research on the role of dopamine in these disorders. However, further research is needed to fully understand its mechanism of action and potential impact on other physiological processes.
合成方法
The synthesis of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-chloro-1-naphthol with 1,4-dibromobutane to form 4-(2-chloro-1-naphthyloxy)butyl bromide. This intermediate is then reacted with 4-methylpiperidine to form the desired product, which is then treated with oxalic acid to form the oxalate salt.
科学研究应用
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be a selective dopamine D4 receptor antagonist, which makes it a potential treatment for various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO.C2H2O4/c1-16-10-13-22(14-11-16)12-4-5-15-23-20-18-7-3-2-6-17(18)8-9-19(20)21;3-1(4)2(5)6/h2-3,6-9,16H,4-5,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVHSCKGUAWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)

